molecular formula C19H18F3N3O3S B2424584 1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097862-95-6

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2424584
CAS No.: 2097862-95-6
M. Wt: 425.43
InChI Key: AITIXCLIFANQIX-UHFFFAOYSA-N
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Description

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18F3N3O3S and its molecular weight is 425.43. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Humans

The compound 1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, through research, has been studied for its metabolism and disposition within human subjects. A study focused on a novel orexin receptor antagonist (identified in the study as SB-649868) reveals the metabolism pathways and elimination of drug-related materials in humans. The research highlighted the compound's elimination primarily via feces, with a notable portion of the administered dose undergoing metabolic transformation. This study provides valuable insights into the pharmacokinetics of such compounds, aiding in the understanding of their behavior in human systems (Renzulli et al., 2011).

Therapeutic Efficacy and Safety

Further research into similar compounds has explored their therapeutic efficacy and safety in various treatments. Studies on sertaconazole, a compound with a structure bearing similarity to the core chemical functionalities of interest, indicate its effectiveness in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis. These studies demonstrate the compound's high antifungal activity and excellent safety profile, suggesting potential therapeutic applications for related compounds in managing fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).

Role in Bone Mineral Density and Endometrium

Arzoxifene, a compound structurally related to the benzothiophene core, has been investigated for its impact on bone mineral density and the endometrium in postmenopausal women. The FOUNDATION study, a randomized, placebo-controlled trial, reported that arzoxifene significantly increased lumbar spine and total hip bone mineral density, showcasing a neutral effect on the uterus and endometrium. This research hints at the potential of such compounds to contribute to the treatment and prevention of osteoporosis while maintaining uterine safety (Bolognese et al., 2009).

Properties

IUPAC Name

1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)11-25-16(26)10-24(18(25)28)13-5-7-23(8-6-13)17(27)15-9-12-3-1-2-4-14(12)29-15/h1-4,9,13H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITIXCLIFANQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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